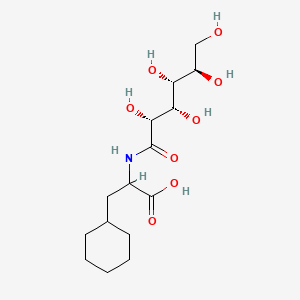
alpha-(D-Gluconamido)cyclohexanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(D-Gluconamido)cyclohexanepropionic acid is a complex organic compound with the molecular formula C15H27NO8. It is known for its unique structure, which includes a cyclohexane ring and a gluconamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(D-Gluconamido)cyclohexanepropionic acid typically involves the reaction of cyclohexanepropanoic acid with D-gluconic acid. The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to ensure the desired product is obtained. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-(D-Gluconamido)cyclohexanepropionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Alpha-(D-Gluconamido)cyclohexanepropionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(D-Gluconamido)cyclohexanepropionic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(D-Gluconamido)cyclohexanecarboxylic acid
- Beta-(D-Gluconamido)cyclohexanepropionic acid
- Gamma-(D-Gluconamido)cyclohexanepropionic acid
Uniqueness
Alpha-(D-Gluconamido)cyclohexanepropionic acid is unique due to its specific structural features, such as the cyclohexane ring and gluconamido group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
94231-88-6 |
|---|---|
Molecular Formula |
C15H27NO8 |
Molecular Weight |
349.38 g/mol |
IUPAC Name |
3-cyclohexyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27NO8/c17-7-10(18)11(19)12(20)13(21)14(22)16-9(15(23)24)6-8-4-2-1-3-5-8/h8-13,17-21H,1-7H2,(H,16,22)(H,23,24)/t9?,10-,11-,12+,13-/m1/s1 |
InChI Key |
XNIITDQRLMHJRL-FOMPKITHSA-N |
Isomeric SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















